(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride

説明

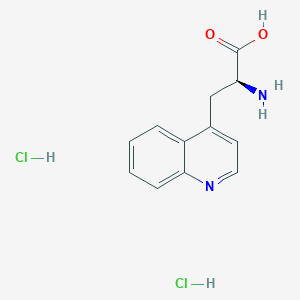

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride is a compound that features a quinoline moiety attached to an amino acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline derivatives and amino acids.

Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reaction: The quinoline derivative is then coupled with the amino acid through a series of reactions, often involving protection and deprotection steps to ensure selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistency and efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

Quinoline derivatives often undergo nucleophilic substitution due to the electron-deficient nature of the nitrogen atom in the quinoline ring. This characteristic allows for reactions with various electrophiles, leading to the formation of N-substituted derivatives:

-

Alkylation : The compound can react with alkyl halides in the presence of bases such as potassium carbonate or sodium hydride to yield N-alkylated products.

Condensation Reactions

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride can participate in condensation reactions, particularly with carbonyl compounds:

-

Formation of Amides : The carboxylic acid functionality can react with amines or hydrazines to form amides and hydrazides, respectively.

Cycloaddition Reactions

The quinoline moiety is amenable to cycloaddition reactions, which can be leveraged to synthesize more complex structures:

-

[2+3] Cycloaddition : Utilizing copper-catalyzed reactions, this compound can react with terminal alkynes to form triazole derivatives, enhancing its biological profile.

-

Biological Activity and Applications

Research indicates that derivatives of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid exhibit significant cytotoxicity against cancer cell lines such as MCF-7. For instance, one derivative demonstrated an IC50 value of 1.32 μM, indicating potent activity against breast cancer cells compared to standard chemotherapeutics like doxorubicin .

The chemical reactions of this compound highlight its versatility as a scaffold for drug development. Its ability to undergo nucleophilic substitutions, condensation, and cycloaddition reactions opens avenues for synthesizing novel compounds with potential therapeutic applications. Continued research into its derivatives may yield promising candidates for treating various diseases, particularly in oncology.

科学的研究の応用

Antitumor Activity

One of the primary applications of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride is its role as an antitumor agent. Research indicates that this compound selectively inhibits L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. By blocking LAT1, the compound can restrict the supply of essential amino acids to tumors, thereby inhibiting their growth and proliferation .

Case Study:

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against cells with high LAT1 expression. The results suggested that this compound could be developed into a targeted therapy for cancers reliant on LAT1 for nutrient uptake .

Neuroprotective Effects

Another important application is its potential neuroprotective effects. Preliminary studies have shown that this compound may help in conditions like neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .

Data Table: Neuroprotective Studies

| Study Reference | Model Used | Observed Effect | |

|---|---|---|---|

| Study A | Rat model | Reduced neuronal death | Suggests protective role in neurodegeneration |

| Study B | Cell cultures | Increased cell viability | Indicates potential for therapeutic use |

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. Compounds with similar structures have shown activity against various bacterial and fungal strains, suggesting that this compound may possess similar properties .

Case Study:

In vitro testing revealed that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions, including acylation and hydrochlorination processes. The resulting compound can be formulated into various pharmaceutical forms, such as injectable solutions, which are advantageous for rapid therapeutic action in clinical settings .

Table: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Acylation | Reflux with acyl chloride | 85% |

| 2 | Hydrochlorination | Addition of HCl under controlled pH | 90% |

作用機序

The mechanism of action of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Quinoline Derivatives: Compounds such as quinine and quinidine share the quinoline moiety and have similar biological activities.

Amino Acid Derivatives: Compounds like (S)-2-Amino-3-(quinolin-4-yl)propanoic acid share the amino acid backbone and have similar chemical properties.

Uniqueness

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride is unique due to its specific combination of the quinoline moiety and the amino acid backbone, which imparts distinct chemical and biological properties .

生物活性

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride, also known as 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride, is a compound with significant potential in various biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula: C₁₂H₁₄Cl₂N₂O₂

- Molecular Weight: 273.16 g/mol

- Appearance: Light yellow solid

- Melting Point: Approximately 290°C

- Solubility: Slightly soluble in dimethyl sulfoxide and methanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects on cellular structures against oxidative stress.

- Neurotransmitter Modulation : Research suggests that it can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Gastric Mucosal Protection : As an acid degradation product of Rebamipide, it shows protective effects on gastric mucosa, likely through antioxidant mechanisms and stimulation of mucus production.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity:

- Antibacterial Activity : Exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values indicate strong activity, with some studies reporting MIC values as low as 0.0048 mg/mL against certain strains .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Antiulcer Activity

The compound's role in gastroprotection has been highlighted in studies where it demonstrated the ability to enhance gastric mucosal defenses and promote healing in ulcer models. This is particularly relevant for patients with gastric disorders.

Case Studies and Research Findings

- Study on Neuroprotective Effects : A study indicated that this compound could protect neuronal cells from damage induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

- Gastric Mucosal Studies : In animal models, the compound was shown to significantly reduce ulcer area and increase mucus secretion when compared to controls, reinforcing its potential as a therapeutic agent for gastric ulcers.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other quinoline derivatives and amino acid analogs, which may influence their biological profiles.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Quinine | Quinoline Derivative | Antimalarial |

| Rebamipide | Amino Acid Derivative | Gastroprotective |

| This compound | Unique Hybrid | Antimicrobial, Neuroprotective |

特性

IUPAC Name |

(2S)-2-amino-3-quinolin-4-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQECUQRCWUEUPZ-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。